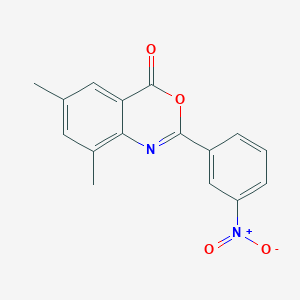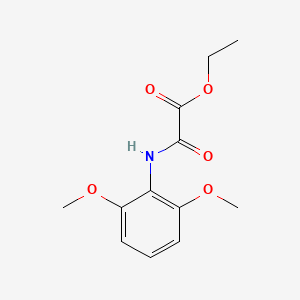![molecular formula C24H27N3O3 B2796247 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 858885-77-5](/img/structure/B2796247.png)
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as TBPPO, is a heterocyclic compound that has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and oxidative stress. 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses, and to induce the expression of the tumor suppressor gene p53.
Biochemical and Physiological Effects:
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection against oxidative stress. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its ability to inhibit the production of pro-inflammatory cytokines without causing significant toxicity. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its potential side effects.
将来の方向性
Future research on 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole could focus on its potential as a therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, more research is needed to understand the mechanism of action of 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole and to develop more effective synthesis methods. Other potential directions for research include the development of 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole analogs with improved solubility and bioavailability, and the investigation of 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole's potential as a tool for studying the molecular mechanisms of inflammation and cancer.
合成法
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzoyl chloride with 2-pyrrolidinone in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyphenylhydrazine and a coupling agent such as EDCI. Other methods include the reaction of 4-tert-butylbenzoyl isothiocyanate with 2-pyrrolidinone and 4-methoxyaniline in the presence of a base.
科学的研究の応用
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1 beta, and IL-6, and to induce apoptosis in cancer cells. 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been found to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(4-tert-butylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-24(2,3)18-11-7-17(8-12-18)23(28)27-15-5-6-20(27)22-25-21(26-30-22)16-9-13-19(29-4)14-10-16/h7-14,20H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAOCVQKRHJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-({5-[(dimethylamino)sulfonyl]-2-thienyl}methyl)acetamide](/img/structure/B2796164.png)
![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)

![1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B2796168.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2796170.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)




![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)
![Methyl [(4-ethoxyphenyl)sulfonyl]acetate](/img/structure/B2796187.png)